molecular formula C17H21N5O2S B13357205 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B13357205
M. Wt: 359.4 g/mol
InChI Key: YLDAMVJQNJTYSI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 4-methoxyphenyl group and at position 3 with a sulfanylacetamide moiety. The acetamide side chain is further modified with a 1-cyano-1,2-dimethylpropyl group, contributing to its distinct physicochemical properties.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H21N5O2S/c1-12(2)17(3,10-18)20-15(23)9-25-16-21-19-11-22(16)13-5-7-14(24-4)8-6-13/h5-8,11-12H,9H2,1-4H3,(H,20,23)

InChI Key

YLDAMVJQNJTYSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=CN1C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the methoxyphenyl group via a substitution reaction.
  • Attachment of the cyano group and the 3-methylbutan-2-yl group through nucleophilic substitution or addition reactions.
  • Final coupling with the acetamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Exploration as a potential pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-sulfanyl-acetamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Physicochemical Properties Reference
Target Compound 4-(4-Methoxyphenyl)-1,2,4-triazole; 1-cyano-1,2-dimethylpropyl acetamide Not explicitly reported (inference: Orco agonism or anti-inflammatory) MW*: ~420.5 (estimated); LogP: Moderate
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethyl, 5-pyridinyl-triazole; 4-ethylphenyl acetamide Orco agonist (insect olfaction modulation) MW: 398.5; Higher lipophilicity
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-Ethyl, 5-pyridinyl-triazole; 4-isopropylphenyl acetamide Orco agonist (enhanced potency vs. VUAA-1) MW: 426.5; High LogP
N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-Phenyl-triazole; 4-propylphenoxymethyl; 2,3-dimethylphenyl acetamide Not reported (agrochemical candidate) MW: 513.6; High steric bulk
Compound 7a (2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide) Piperidine-sulfonyl; 4-phenyl-triazole; 2-methylphenyl acetamide Anticancer/anti-inflammatory (microwave-synthesized) MW: 607.7; Polar sulfonyl group
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 4-Amino, 5-furyl-triazole; variable acetamide side chains Anti-exudative (10 mg/kg vs. diclofenac) MW: ~300–350; Low-moderate LogP
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1-Cyclohexylmethyl-triazole; 4-bromophenyl acetamide Anti-HIV-1 (in vitro screening) MW: 447.4; Halogenated

*MW: Molecular Weight (g/mol); LogP: Octanol-water partition coefficient.

Key Findings

Structural Variations and Activity: The 4-methoxyphenyl group in the target compound distinguishes it from analogs like VUAA-1 and OLC-12, which feature pyridinyl or ethyl groups. Methoxy substituents may enhance electron donation, improving binding to receptors like Orco .

Biological Relevance: Triazole-sulfanyl-acetamides with 4-aryl substituents (e.g., phenyl, methoxyphenyl) show diverse applications, including anti-exudative () and anti-HIV () activities. The target compound’s methoxy group may align it with anti-inflammatory pathways, as seen in diclofenac analogs . Halogenated analogs (e.g., 4-bromophenyl in ) exhibit higher molecular weights and altered binding kinetics, suggesting the target compound’s non-halogenated structure may favor better bioavailability.

Physicochemical Properties: The target compound’s cyano group increases polarity (lower LogP vs. OLC-12), which may enhance aqueous solubility but reduce membrane permeability. This contrasts with lipophilic analogs like VUAA-1, optimized for insect cuticle penetration .

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. The unique structure of this compound includes a cyano group, a methoxyphenyl moiety, and a triazole ring, which suggests a variety of possible interactions with biological systems. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H29N3O2SC_{19}H_{29}N_{3}O_{2}S with a molecular weight of approximately 365.53 g/mol. The presence of functional groups such as the cyano group and the triazole ring contributes to its reactivity and biological potential.

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related triazole compounds have shown their efficacy in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The methoxyphenyl group may enhance interactions with specific receptors that modulate inflammation.

2. Analgesic Properties

The analgesic effects of this compound are supported by its structural similarities to known analgesics that act on pain signaling pathways. The cyano and amide functionalities could play crucial roles in binding to pain receptors, potentially providing relief from various pain conditions .

3. Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Antioxidants help neutralize free radicals and reduce cellular damage, making this compound a candidate for further investigation in oxidative stress models .

4. Antimicrobial Activity

The biological activity against various microbial strains has been noted in related compounds within the same chemical class. The triazole ring is known for its antifungal properties, suggesting that this compound may also exhibit antimicrobial effects worth exploring in future studies .

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds:

Study Findings
Study A Identified anti-inflammatory effects through inhibition of cytokines in vitro.
Study B Demonstrated analgesic properties in animal models using related triazole compounds.
Study C Showed antioxidant activity with significant reduction in oxidative stress markers.
Study D Reported antimicrobial activity against specific bacterial strains using derivatives of triazole compounds.

The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity. The mechanisms through which this compound exerts its biological effects are likely multifaceted due to the presence of various functional groups that can interact with different biological targets.

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